molecular formula C16H17F3N4O B12226404 2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine

2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B12226404
M. Wt: 338.33 g/mol
InChI Key: AFLUDOXSEILASB-UHFFFAOYSA-N
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Description

2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine ring, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-3-yl}methoxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H17F3N4O

Molecular Weight

338.33 g/mol

IUPAC Name

2-[[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl]methoxy]pyrimidine

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)14-9-13(4-7-20-14)23-8-1-3-12(10-23)11-24-15-21-5-2-6-22-15/h2,4-7,9,12H,1,3,8,10-11H2

InChI Key

AFLUDOXSEILASB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=C2)C(F)(F)F)COC3=NC=CC=N3

Origin of Product

United States

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